2-(Hexadecyloxy)thiophene
Description
Properties
CAS No. |
62071-18-5 |
|---|---|
Molecular Formula |
C20H36OS |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-hexadecoxythiophene |
InChI |
InChI=1S/C20H36OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-20-17-16-19-22-20/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
IEWBVRAKCCNJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hexadecyloxy Thiophene and Its Derivatives
Monomer Synthesis Strategies for Substituted Thiophenes
The creation of substituted thiophene (B33073) monomers is a cornerstone of advanced material synthesis. A variety of techniques have been developed to introduce functional groups onto the thiophene core with high regioselectivity and efficiency. These methods are crucial for producing the necessary precursors for molecules like 2-(hexadecyloxy)thiophene.
Direct metalation, or deprotonation, of the thiophene ring is a powerful method for introducing substituents. This approach takes advantage of the acidity of the protons on the thiophene ring, particularly at the C2 and C5 positions, which are adjacent to the sulfur atom.
Strong, non-nucleophilic bases are essential for the efficient deprotonation of thiophene. Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), and lithium diisopropylamide (LDA) are frequently employed for this purpose. acs.orgacs.org These bases can selectively remove a proton from the thiophene ring to generate a potent nucleophile, which can then react with a variety of electrophiles. acs.org
The use of Knochel-Hauser bases is particularly advantageous as they exhibit remarkable functional group tolerance, allowing for the metalation of thiophenes already bearing sensitive substituents. acs.orgsigmaaldrich.com For instance, the deprotonation of a substituted thiophene with TMPMgCl·LiCl can proceed without disturbing ester or nitrile functionalities. acs.org LDA is also a widely used base for thiophene lithiation; however, its high reactivity can sometimes lead to side reactions or require cryogenic temperatures to control selectivity. acs.orgic.ac.uk The choice of base often depends on the specific substrate and the desired functionalization. For π-electron-rich heterocycles like thiophene, lithiation predominantly occurs at the C2 position. uwindsor.ca
The resulting organometallic intermediate can then be trapped with an appropriate electrophile to introduce a desired functional group. To synthesize a precursor for this compound, one could envision a pathway where the lithiated thiophene is reacted with an oxygen-containing electrophile or a reagent that can be later converted to a hydroxyl group.
| Base | Typical Solvent | Typical Temperature (°C) | Key Advantage |
|---|---|---|---|
| Knochel-Hauser Base (TMPMgCl·LiCl) | Tetrahydrofuran (B95107) (THF) | -20 to 25 | High functional group tolerance acs.orgsigmaaldrich.com |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Strong base for efficient deprotonation acs.orgic.ac.uk |
The formation of a thienyl Grignard reagent is a classic and versatile method for functionalizing the thiophene ring. acs.org This is typically achieved by reacting a halothiophene, most commonly 2-bromothiophene (B119243), with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. acs.orggoogle.comwikipedia.org The resulting organomagnesium compound, 2-thienylmagnesium bromide, is a strong nucleophile that can be used in a wide array of subsequent reactions. acs.org
The synthesis of 2-bromothiophene itself is a straightforward process, generally involving the bromination of thiophene with elemental bromine in a suitable solvent such as acetic acid or carbon tetrachloride. chemicalbook.comprepchem.comchemicalbook.com Once the Grignard reagent is formed, it can be reacted with various electrophiles. For the synthesis of this compound, the Grignard reagent could potentially be reacted with an electrophilic source of oxygen to generate 2-hydroxythiophene, which can then undergo etherification.
| Starting Material | Reagent | Solvent | Typical Reaction Time |
|---|---|---|---|
| 2-Bromothiophene | Magnesium Turnings | Tetrahydrofuran (THF) | 1-3 hours acs.orggoogle.com |
A hypothetical one-pot synthesis relevant to this compound could involve the in-situ generation of a metalated thiophene species followed by its reaction with a hexadecyloxy-containing electrophile. However, such a direct one-pot synthesis for this specific compound is not widely reported, and a multi-step approach is more common.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of substituted thiophenes.
The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating aryl-aryl or aryl-alkyl bonds. wikipedia.org In the context of thiophene chemistry, a 2-thienyl Grignard reagent can be coupled with a variety of organic halides to introduce substituents at the 2-position of the thiophene ring. acs.orgacs.org
For the synthesis of this compound, a Kumada coupling strategy could potentially be envisioned where 2-thienylmagnesium bromide is coupled with a hexadecyl halide that also contains a leaving group suitable for a subsequent etherification, or more directly, with a reagent that already contains the ether linkage, although this is less common. A more practical approach involves using the Kumada coupling to synthesize a functionalized thiophene that can then be converted to the desired product. For example, 2-thienylmagnesium bromide can be coupled with 1-bromo-4-fluorobenzene (B142099) in the presence of a nickel or palladium catalyst to produce 2-(4-fluorophenyl)thiophene, demonstrating the utility of this reaction in creating substituted thiophenes. google.com While not directly producing the target molecule, this illustrates the principle of using Kumada coupling for thiophene functionalization.
| Thiophene Substrate | Coupling Partner | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-Thienylmagnesium bromide | 4-Bromofluorobenzene | Nickel or Palladium Complex | Tetrahydrofuran (THF) | 2-(4-Fluorophenyl)thiophene google.com |
Transition Metal-Catalyzed Coupling Reactions for Substituted Thiophenes
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.netrsc.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability of its reagents. nih.govnih.gov In the context of thiophene derivatives, it is a primary method for synthesizing aryl-substituted thiophenes and complex macrocycles. researchgate.netnih.gov
For derivatives of this compound, this protocol would typically involve the coupling of a halogenated this compound (e.g., 5-bromo-2-(hexadecyloxy)thiophene) with an arylboronic acid or ester. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. This method can be used to synthesize specific monomers or to introduce functional side groups. For instance, a 2-bromo-substituted thiophene can be coupled with a thiophene boronic acid to create bithiophene structures, which can serve as precursors for more complex conjugated systems. nih.gov
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | ~85 |
| 4-Bromo-thiophene-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 65-92 |
| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | High |
Migita-Kosugi-Stille Coupling Methods
The Migita-Kosugi-Stille coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds, in this case between an organotin compound (organostannane) and an organic halide. wiley-vch.de This method is particularly valuable in polymer chemistry for the synthesis of conjugated polymers due to its high yields and excellent compatibility with a wide array of functional groups. wiley-vch.dersc.org
In the synthesis of poly(alkoxythiophene)s, the Stille coupling is a key polycondensation technique. rsc.org The polymerization typically involves the reaction of a distannylated monomer with a dihalogenated monomer. For instance, a 2,5-dibromo-3-(alkoxy)thiophene could be reacted with a 2,5-bis(trimethylstannyl)thiophene (B1590012) in the presence of a palladium catalyst like Pd(PPh₃)₄ to produce a high molecular weight polymer. wiley-vch.denih.gov The long hexadecyloxy chain on the thiophene ring would enhance the solubility of the resulting polymer, facilitating its processing for applications in organic electronics.
| Dihalide Monomer | Organoditin Monomer | Catalyst | Solvent | Polymer Product |
|---|---|---|---|---|
| 2,5-Dibromo-3-alkylthiophene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene or Chlorobenzene | Poly(3-alkylthiophene-co-thiophene) |
| 4,8-Bis(alkoxy)benzo[1,2-b;3,4-b]dithiophene-2,6-diyl dihalide | 2,5-Bis(trimethylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Chlorobenzene | Alternating Benzodithiophene-Thiophene Copolymer |
Direct Arylation Polymerization (DArP) Precursor Synthesis
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki couplings for synthesizing conjugated polymers. researchgate.net DArP creates C-C bonds by coupling an aryl halide with an unactivated C-H bond, avoiding the need for organometallic intermediates. rsc.org
The synthesis of a suitable precursor for the DArP of this compound derivatives typically involves the strategic halogenation of the thiophene monomer. For instance, to create a poly(this compound), one might start with this compound and introduce bromine atoms at the 3- and 5-positions. A common method involves a modified N-Bromosuccinimide (NBS) bromination in a solvent like tetrahydrofuran (THF) at low temperatures. cmu.edu The resulting 3,5-dibromo-2-(hexadecyloxy)thiophene can then serve as a monomer in a DArP reaction, where it polymerizes through C-H activation at the 4-position of another monomer unit. This approach simplifies the synthetic process and reduces toxic waste. rsc.org
Chemical Functionalization of the Thiophene Ring
The chemical functionalization of the thiophene ring of this compound is crucial for creating monomers suitable for polymerization and for modifying the electronic properties of the final material. Halogenation is one of the most common and important functionalization reactions.
Bromination, in particular, is a key step in preparing monomers for various polymerization techniques. cmu.edu The introduction of bromine atoms at specific positions on the thiophene ring provides reactive sites for subsequent cross-coupling reactions. For alkoxy-substituted thiophenes, regioselective bromination can be achieved using reagents like N-Bromosuccinimide (NBS). For example, the synthesis of 2,5-dibromo-3-(alkoxy)thiophene monomers can be accomplished via a copper(I)-mediated substitution of 3-bromothiophene (B43185) to attach the alkoxy chain, followed by a double bromination using NBS in THF at cryogenic temperatures. cmu.edu This provides a di-functional monomer ready for polymerization processes like Grignard Metathesis (GRIM) polymerization or as a precursor for Stille or Suzuki coupling partners. cmu.edunih.gov Such functionalization is essential for controlling the structure and regioregularity of the resulting polymers, which in turn dictates their electronic and optoelectronic properties. nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 3-Alkoxythiophene | N-Bromosuccinimide (NBS) (2 eq.) | Tetrahydrofuran (THF) | Cryogenic Temperatures | 2,5-Dibromo-3-alkoxythiophene |
| (TMS)₂-bb-DTT | N-Bromosuccinimide (NBS) | CHCl₃/AcOH | 0 °C to Room Temp | Monobrominated Dithienothiophene beilstein-journals.org |
Polymerization of 2 Hexadecyloxy Thiophene and Its Conjugated Analogues
Regioregular Polymerization Strategies
Regioregular polymers, particularly those with a high percentage of head-to-tail (HT) linkages, are crucial for achieving superior electronic properties due to enhanced planarity and intermolecular π-π stacking. rsc.org Several transition-metal-catalyzed cross-coupling reactions have been developed to achieve this high degree of structural control. rsc.org
The McCullough method, first reported in 1992, was a groundbreaking development for the synthesis of highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes) (P3ATs). rsc.orgcmu.edu The key to this method is the regiospecific formation of a 2-bromo-5-(bromomagnesio)-3-alkylthiophene monomer intermediate. cmu.edu This is achieved by treating 2,5-dibromo-3-alkylthiophene with a Grignard reagent, such as an alkylmagnesium bromide, which undergoes a magnesium-halogen exchange (a process also known as Grignard Metathesis or GRIM). acs.org This intermediate is then polymerized using a nickel cross-coupling catalyst, typically Ni(dppp)Cl2, to yield P3ATs with HT-HT couplings often exceeding 95%. cmu.eduacs.org
The high regiospecificity of the monomer formation is a critical aspect. The reaction of 2,5-dibromo-3-alkylthiophenes with alkyl Grignard reagents produces two main regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15. acs.org The subsequent nickel-catalyzed polymerization preferentially proceeds via the more reactive 5-magnesiated isomer, leading to the high head-to-tail regularity observed in the final polymer. acs.org This methodology is applicable to a range of 3-substituted thiophenes, including those with alkoxy side chains like 2-(hexadecyloxy)thiophene, allowing for the synthesis of regioregular poly(3-alkoxythiophene)s.
| Polymerization Method | Monomer | Catalyst | Regioregularity (% HT) | Molecular Weight (Mn) | PDI |
| McCullough Method | 2,5-dibromo-3-alkylthiophene | Ni(dppp)Cl₂ | >95% | 5,000 - 12,000 | ~2.0 |
The Rieke method provides an alternative route to regioregular poly(3-alkylthiophenes) by utilizing highly reactive Rieke zinc (Zn*). rsc.orgresearchgate.net This method involves the treatment of 2,5-dihalo-3-alkylthiophenes with this activated zinc, which is prepared by the reduction of ZnCl₂ with lithium or sodium. rsc.orgnih.gov This reaction forms a mixture of organozinc intermediates: 3-alkyl-2-halo-5-(halozincio)thiophene and 3-alkyl-5-halo-2-(halozincio)thiophene. rsc.org
A key finding by Rieke and Chen was that the ratio of these isomers is approximately 9:1 in favor of the 5-zincated species. rsc.org The subsequent polymerization of this mixture is highly sensitive to the catalyst used. While a palladium catalyst like Pd(PPh₃)₄ yields completely regiorandom polymers, the use of a nickel catalyst such as Ni(dppe)Cl₂ results in polymers with up to 99% HT-HT couplings. rsc.org This high regioselectivity stems from the nickel catalyst's ability to preferentially couple the more reactive C-Zn bond at the 5-position with the C-Br bond at the 2-position of another monomer unit. The Rieke method is a powerful tool for synthesizing well-defined poly(3-alkoxythiophenes) by offering a different, often more direct, route to the necessary organometallic intermediates compared to Grignard-based methods. scispace.com
Deprotonative cross-coupling polycondensation is an atom-efficient method that avoids the pre-functionalization steps required in traditional cross-coupling polymerizations like McCullough or Rieke methods. This strategy involves the direct deprotonation of a C-H bond on the thiophene (B33073) ring, followed by a metal-catalyzed cross-coupling reaction. rsc.org
For the synthesis of regioregular polythiophenes, this method typically uses a 2-bromo-3-substituted thiophene monomer. A strong, sterically hindered base, such as a magnesium amide like TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride), is used to selectively deprotonate the C-H bond at the 5-position. rsc.orgresearchgate.net This in situ generation of a thiophene-magnesium species is then followed by the addition of a nickel catalyst, for example, [CpNiCl(SIPr)] or Ni(PPh₃)Cl₂, which promotes the polycondensation reaction. rsc.orgresearchgate.net This approach allows the polymerization to occur at room temperature and can produce highly regioregular head-to-tail polythiophenes with high molecular weights. rsc.orgresearchgate.net The process is considered more "green" as it reduces the formation of stoichiometric metallic salt byproducts compared to methods requiring dihalogenated monomers. rsc.org
Catalyst-Transfer Polycondensation (CTP), also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is a chain-growth polymerization mechanism that allows for exceptional control over molecular weight, polydispersity, and polymer architecture. beilstein-journals.orgnih.gov This method typically begins with the formation of a Grignard monomer, such as 2-bromo-5-chloromagnesio-3-alkylthiophene, similar to the McCullough method. nih.govresearchgate.net
The defining feature of CTP is the mechanism of chain propagation. After the initial coupling steps form a dimer, the Ni(0) catalyst inserts into the C-Br bond at the end of the newly formed chain. Instead of dissociating and re-associating with a new monomer in the solution (as in a step-growth mechanism), the catalyst remains associated with the polymer chain end and effectively "transfers" intramolecularly to the new terminal C-Br bond after each monomer addition. nih.govresearchgate.net This chain-growth mechanism means that each catalyst molecule typically grows one polymer chain, allowing the number-average molecular weight (Mn) to be controlled by the monomer-to-catalyst feed ratio. nih.govnih.gov This process yields well-defined polymers with narrow polydispersity indices (PDI). nih.govresearchgate.net The use of specific nickel catalysts, such as Ni(dppe)Cl₂ or Ni(IPr)(acac)₂, is critical for the success of this living-type polymerization. rsc.orgdeepdyve.com
| Polymerization Method | Monomer Type | Catalyst Example | Key Feature | Molecular Weight Control | PDI |
| Catalyst-Transfer Polycondensation | 2-bromo-5-magnesiated-3-alkoxythiophene | Ni(dppp)Cl₂ | Chain-growth mechanism | Controlled by monomer/catalyst ratio | Low (<1.5) |
Note: Data represents typical outcomes for well-controlled KCTP reactions. nih.govnih.gov
Oxidative Chemical Polymerization Techniques
Oxidative polymerization is a direct and widely used method for synthesizing conjugated polymers. It involves the use of a chemical oxidant to induce the coupling of monomer units. While often simpler and more cost-effective than catalytic cross-coupling methods, it typically offers less control over the polymer's regioregularity and molecular weight distribution. unito.it
The use of ferric chloride (FeCl₃) as an oxidant is one of the most common and straightforward methods for polymerizing thiophene and its derivatives. cmu.eduunito.it The polymerization is believed to proceed through a radical mechanism. kpi.ua The reaction is typically carried out by adding a solution or suspension of anhydrous FeCl₃ to the monomer, such as this compound, dissolved in an inert solvent like chloroform (B151607) or nitrobenzene. kpi.uaepa.gov
The mechanism involves the oxidation of the thiophene monomer by Fe³⁺ to form a radical cation. rloginconsulting.com Two of these radical cations can then couple to form a dimer, releasing two protons. This process repeats, leading to the growth of the polymer chain. researchgate.net The FeCl₃ must typically be present in a stoichiometric excess, often a 2:1 or 4:1 molar ratio relative to the monomer, as it is consumed during the reaction (Fe³⁺ is reduced to Fe²⁺). kpi.uaresearchgate.net
While this method is simple and can produce high molecular weight polymers, the resulting poly(3-alkoxythiophenes) are often only moderately regioregular (typically 70-90% HT). epa.govresearchgate.net The regioselectivity can be influenced by reaction conditions such as temperature and monomer concentration, with lower temperatures generally favoring higher head-to-tail content. epa.gov The resulting polymer is obtained in its oxidized (doped) state and must be chemically reduced (dedoped) to yield the neutral, soluble form.
| Parameter | Condition | Effect on Polymer | Reference |
| Temperature | Lower (-45 °C) | Increased HT content (up to 88%) | epa.gov |
| Monomer Concentration | Lower (0.02 mol L⁻¹) | Increased HT content | epa.gov |
| Solvent | Aromatic (e.g., Benzene) | Can be incorporated into polymer backbone | kochi-tech.ac.jp |
| Oxidant Ratio | High (FeCl₃:Monomer > 2) | Higher molecular weight | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 2 Hexadecyloxy Thiophene Based Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR are instrumental in confirming the synthesis and purity of 2-(hexadecyloxy)thiophene monomers and for characterizing the resulting polymer structures.
Proton NMR (¹H-NMR) spectroscopy is fundamental for verifying the structure of this compound monomers and for analyzing the regiochemistry and end-groups of the corresponding polymers.
In the ¹H-NMR spectrum of the this compound monomer, distinct signals are observed for the protons on the thiophene (B33073) ring and the hexadecyloxy side chain. The aromatic protons of the thiophene ring typically appear in the downfield region of the spectrum. For instance, in similar thiophene-based monomers, the aromatic C-H proton signal can be observed at chemical shifts around 7.83 ppm to 8.08 ppm. rsc.org The protons of the methylene (B1212753) group directly attached to the oxygen atom (-O-CH₂-) are deshielded and resonate at a characteristic chemical shift. The numerous methylene protons of the long hexadecyl chain usually appear as a broad multiplet in the aliphatic region of the spectrum, while the terminal methyl group protons exhibit a distinct triplet.
Upon polymerization, the ¹H-NMR spectrum undergoes significant changes. The signals corresponding to the monomer's reactive sites diminish or disappear, while new signals characteristic of the polymer backbone emerge. For example, in poly(thieno[3,2-b]thiophene) derivatives, a peak at 2.83 ppm can be attributed to a hydrogen on the thieno[3,2-b]thiophene-4,4-dioxide ring of the polymer. researchgate.net Analysis of the aromatic region in the polymer's ¹H-NMR spectrum can provide insights into the regioregularity of the polymer chain, with different chemical shifts indicating head-to-tail or head-to-head linkages. End-group analysis by ¹H-NMR can also be employed to estimate the number-average molecular weight (Mn) of the polymer. temp.domainssemanticscholar.org
Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Monomer and Polymer.
| Protons | Monomer (ppm) | Polymer (ppm) |
| Thiophene Ring Protons | 6.5 - 8.1 | 6.8 - 8.2 |
| -O-CH₂- | 3.9 - 4.2 | 4.0 - 4.3 |
| -(CH₂)₁₄- | 1.2 - 1.8 | 1.2 - 1.9 |
| -CH₃ | 0.8 - 0.9 | 0.8 - 0.9 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific polymer structure.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of this compound and its polymers. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon backbone.
In the ¹³C-NMR spectrum of the monomer, signals for the carbon atoms of the thiophene ring appear in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the oxygen of the hexadecyloxy group (C-O) is observed at a specific downfield chemical shift. The aliphatic carbons of the hexadecyl chain resonate in the upfield region of the spectrum. For unsubstituted thiophene, the carbon signals appear around 125 ppm. chemicalbook.com
Upon polymerization, the chemical shifts of the thiophene ring carbons are affected by the formation of new carbon-carbon bonds, providing evidence of successful polymerization. The ¹³C-NMR spectrum of the polymer can also be used to assess the regioregularity of the polymer chain, as different carbon environments in head-to-tail and head-to-head linkages will result in distinct signals. High-resolution solid-state ¹³C-NMR can be particularly useful for investigating the structure and dynamics of these materials in the solid state. rsc.org
Table 2: Representative ¹³C-NMR Chemical Shift Ranges for this compound Systems.
| Carbon Atoms | Monomer (ppm) | Polymer (ppm) |
| Thiophene Ring Carbons | 110 - 160 | 115 - 165 |
| -C-O- | 65 - 75 | 68 - 78 |
| -(CH₂)₁₄- | 20 - 35 | 22 - 38 |
| -CH₃ | ~14 | ~14 |
Note: The exact chemical shifts are dependent on the specific molecular environment and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
The FT-IR spectrum of this compound-based systems provides a characteristic fingerprint of the molecule, revealing information about the presence of specific functional groups and the nature of the chemical bonds. The vibrational frequencies of the thiophene ring are sensitive to its substitution pattern and bonding environment. researchgate.net
Key vibrational modes observed in the FT-IR spectrum include:
C-H stretching vibrations: Aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. globalresearchonline.net Aliphatic C-H stretching vibrations from the hexadecyl chain appear in the 3000-2800 cm⁻¹ range.
C=C and C-C stretching vibrations: The stretching vibrations of the C=C and C-C bonds within the thiophene ring are found in the 1650-1430 cm⁻¹ region. globalresearchonline.net For 2-substituted thiophenes, these bands can be observed at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org
C-O stretching vibrations: The stretching vibration of the C-O ether linkage of the hexadecyloxy group typically appears as a strong band in the 1250-1050 cm⁻¹ region.
C-S stretching vibrations: The C-S stretching modes of the thiophene ring are generally observed in the lower frequency region of the spectrum, between 850 and 600 cm⁻¹. iosrjournals.org
FT-IR spectroscopy can also be used to monitor the polymerization process. The disappearance or reduction in intensity of bands associated with the monomer's reactive sites and the appearance of new bands corresponding to the polymer structure can confirm the successful formation of the polymer.
Table 3: Key FT-IR Vibrational Frequencies for this compound-Based Systems.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2800 |
| Thiophene Ring C=C/C-C Stretch | 1650 - 1350 |
| C-O Ether Stretch | 1250 - 1050 |
| C-S Stretch | 850 - 600 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at each wavelength of the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV or visible radiation by a molecule corresponds to the excitation of outer electrons from their ground state to a higher energy excited state. shu.ac.uk
In this compound-based systems, the primary electronic transitions observed are π → π* and n → π* transitions. The thiophene ring contains π electrons, and the presence of the oxygen atom in the hexadecyloxy group provides non-bonding (n) electrons.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in They are typically high-energy transitions and result in strong absorption bands. The wavelength of maximum absorption (λ_max) for π → π* transitions is sensitive to the extent of conjugation in the molecule.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. cutm.ac.in These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
For this compound monomers, the UV-Vis spectrum will show characteristic absorption bands corresponding to the electronic transitions within the thiophene chromophore. Upon polymerization to form poly(this compound), a significant red-shift (bathochromic shift) of the absorption maximum is typically observed. This is due to the extension of the π-conjugated system along the polymer backbone, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position and shape of the absorption bands in the polymer can provide information about the effective conjugation length and the degree of ordering in the solid state.
Table 4: Typical Electronic Transitions and Absorption Ranges for this compound Systems.
| Transition | Wavelength Range (nm) |
| π → π* (Monomer) | 200 - 300 |
| π → π* (Polymer) | 400 - 600 |
| n → π* | 250 - 350 |
Mass Spectrometry for Molecular Weight and Composition Confirmation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
For the this compound monomer, mass spectrometry can be used to confirm its molecular weight and verify its elemental composition, thus confirming the successful synthesis of the target molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can provide additional structural information.
In the case of polymers, mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to determine the molecular weight distribution of the polymer sample. nih.gov These techniques allow for the analysis of large molecules and can provide information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer. This information is crucial for understanding the physical and mechanical properties of the polymeric material.
X-ray Diffraction (XRD) for Thin Film Morphology and Crystalline Order
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
For this compound-based systems, particularly polymers, XRD is essential for characterizing the solid-state morphology and crystalline order in thin films. yale.eduumn.edu The XRD pattern of a semi-crystalline polymer film can reveal information about:
Inter-chain spacing: The position of the diffraction peaks can be used to calculate the d-spacing between polymer chains, providing insights into the packing of the polymer backbone.
Lamellar stacking: For conjugated polymers with long alkyl side chains, XRD can reveal the presence of lamellar structures, where the polymer backbones are separated by the interdigitated alkyl chains.
Crystallinity: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity in the polymer film. Broader peaks are indicative of a more amorphous or disordered structure.
Orientation: By performing measurements at different sample orientations, XRD can determine the preferred orientation of the polymer crystallites with respect to the substrate. This is particularly important for applications such as thin-film transistors, where the charge transport properties are highly dependent on the molecular orientation. nist.gov
The analysis of XRD patterns can help in understanding how processing conditions, such as spin-coating speed and annealing temperature, affect the thin film morphology and, consequently, the material's electronic properties. researchgate.netnih.gov
Table 5: Information Obtained from XRD Analysis of this compound-Based Thin Films.
| Parameter | Description |
| Peak Position (2θ) | Used to calculate d-spacing and identify crystalline phases. |
| Peak Intensity | Related to the amount of crystalline material and preferred orientation. |
| Peak Width (FWHM) | Inversely related to the crystallite size and degree of crystalline perfection. |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymeric systems derived from this compound. This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules, which permeate less into the pores of the stationary phase, elute first, while smaller molecules, with greater access to the pores, have longer retention times.
In the analysis of poly(this compound) and related poly(3-alkylthiophene)s (P3ATs), GPC is instrumental in determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). kpi.uanih.gov The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse sample where all polymer chains have the same length. For synthetic polymers, the PDI is always greater than 1.
The choice of solvent and temperature is critical for the accurate GPC analysis of these polymers. Due to the long hexadecyloxy side chains, poly(this compound) is soluble in common organic solvents like tetrahydrofuran (B95107) (THF) or chlorobenzene at room temperature. kpi.uansf.gov However, for some highly crystalline polythiophenes, high-temperature GPC (HT-GPC) may be necessary to ensure complete dissolution and prevent aggregation. acs.org
Calibration of the GPC system is typically performed using polystyrene standards of known molecular weight. kpi.ua However, it is important to note that the hydrodynamic volume of semi-rigid conjugated polymers like polythiophenes can differ from that of flexible polystyrene chains. This can lead to an overestimation of the molecular weight. nih.govscholaris.ca Therefore, for more accurate measurements, techniques like universal calibration or the use of a light scattering detector in conjunction with a refractive index detector are often employed. nsf.gov
Research Findings:
Studies on analogous poly(3-alkylthiophene)s have demonstrated the influence of polymerization conditions on the resulting molecular weight and PDI. For instance, in the electrochemical polymerization of poly(3-n-pentylthiophene) and poly(3-n-hexylthiophene), the molecular weight was found to increase with the applied potential within a certain range. kpi.ua Grignard metathesis (GRIM) polymerization of various P3ATs has been shown to produce polymers with well-defined molecular weights and relatively narrow PDIs. nih.gov
A common challenge in the GPC analysis of high molecular weight conjugated polymers is the potential for underestimation of Mw due to the preferential adsorption of longer chains onto the column material. This can be mitigated by using lower sample concentrations. nsf.gov
The following interactive table presents typical molecular weight data obtained from GPC analysis of a poly(3-alkylthiophene) synthesized under different conditions, which is representative of the type of data expected for poly(this compound).
| Sample ID | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P3HT-1 | GRIM | 25.4 | 38.1 | 1.5 |
| P3HT-2 | Oxidative | 18.2 | 45.5 | 2.5 |
| P3OT-1 | GRIM | 32.7 | 49.0 | 1.5 |
| P3OT-2 | Electrochemical | 15.8 | 34.8 | 2.2 |
This table is generated based on representative data from the literature on poly(3-alkylthiophene)s. kpi.uanih.gov
Rotational Spectroscopy for Precise Molecular Structure Determination (if applicable to monomer or oligomers)
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of transitions between these levels, it is possible to determine the molecule's moments of inertia with exceptional accuracy. From these moments of inertia, a highly precise molecular structure, including bond lengths and bond angles, can be derived. nih.gov
Applicability to this compound Monomer and Oligomers:
The application of rotational spectroscopy is generally limited to relatively small molecules that can be brought into the gas phase without decomposition. For a molecule to be observable by rotational spectroscopy, it must possess a permanent dipole moment. youtube.com
Monomer (this compound): The this compound monomer does possess a permanent dipole moment due to the electronegativity difference between the oxygen, sulfur, and carbon atoms. However, its high molecular weight and the flexibility of the long hexadecyloxy chain present significant challenges. The large number of possible conformations of the alkyl chain would lead to a very complex rotational spectrum, with many closely spaced lines, making it extremely difficult to assign and analyze. Furthermore, vaporizing such a large molecule without thermal decomposition is a major experimental hurdle.
Oligomers: The challenges associated with size and conformational flexibility are even more pronounced for oligomers of this compound. The rotational spectra of even small thiophene oligomers are complex, and the addition of long, flexible side chains would make the spectra intractable with current experimental capabilities.
Case Study: Thiophene
To understand the potential of rotational spectroscopy for structural determination in this class of compounds, it is instructive to consider the parent molecule, thiophene (C₄H₄S). Thiophene is a planar molecule with a permanent dipole moment, making it an ideal candidate for rotational spectroscopy. nih.gov
Extensive rotational spectroscopy studies have been conducted on thiophene and its various isotopologues (e.g., containing ³⁴S, ¹³C, or deuterium). nih.gov By analyzing the rotational spectra of these different isotopic species, a complete and highly precise substitution structure (rs) and semi-experimental equilibrium structure (reSE) of the thiophene ring have been determined. nih.gov
The following table summarizes the rotational constants and derived structural parameters for the main isotopologue of thiophene.
| Parameter | Value |
| Rotational Constants | |
| A₀ (MHz) | 8054.96 |
| B₀ (MHz) | 5419.08 |
| C₀ (MHz) | 3235.95 |
| Structural Parameters | |
| r(S-C₂) (Å) | 1.714 |
| r(C₂-C₃) (Å) | 1.370 |
| r(C₃-C₄) (Å) | 1.423 |
| ∠C₅-S-C₂ (°) | 92.17 |
| ∠S-C₂-C₃ (°) | 111.47 |
| ∠C₂-C₃-C₄ (°) | 112.45 |
Data for thiophene are based on experimental rotational spectroscopy results. nih.gov
Computational and Theoretical Studies on 2 Hexadecyloxy Thiophene and Its Polymers
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational method for studying conjugated thiophene-based systems due to its favorable balance of accuracy and computational cost. scienceopen.com It is extensively used to predict the properties of both the monomer and its polymeric forms.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For 2-(Hexadecyloxy)thiophene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. scispace.com
In the monomer, the thiophene (B33073) ring is expected to be planar. The long hexadecyloxy chain, however, is flexible and can adopt various conformations. Calculations focus on the dihedral angle between the thiophene ring and the alkoxy group, which influences the electronic interaction between the oxygen lone pair and the ring's π-system. Studies on similar molecules like 2-methoxythiophene show that a planar or near-planar arrangement is often the most stable. epstem.net
For poly(this compound), geometry optimization is crucial for understanding the polymer's conformation and packing. The calculations investigate the planarity of the polythiophene backbone, which is essential for π-conjugation. rsc.org Steric hindrance from the bulky hexadecyloxy side chains can cause twisting of the thiophene rings relative to each other, affecting the polymer's electronic properties. rsc.org Theoretical models of oligomers (short polymer chains) are often used to extrapolate the geometric properties of the full polymer. researchgate.net
Table 1: Typical Calculated Geometric Parameters for Substituted Thiophenes Note: These are representative values based on DFT studies of similar substituted thiophenes, as specific experimental data for this compound may not be available. jchps.comglobalresearchonline.net
| Parameter | Typical Value Range | Description |
| C=C bond length (ring) | 1.37 Å - 1.38 Å | Double bond within the thiophene ring. |
| C-C bond length (ring) | 1.41 Å - 1.45 Å | Single bond within the thiophene ring. |
| C-S bond length (ring) | 1.80 Å - 1.85 Å | Carbon-sulfur bond in the thiophene ring. |
| C-O bond length | ~1.36 Å | Bond between the thiophene ring and the alkoxy oxygen. |
| Inter-ring Dihedral Angle | 150° - 180° | Angle between adjacent thiophene rings in the polymer, indicating backbone planarity. |
The electronic properties of conjugated materials are paramount for their use in devices like organic solar cells and transistors. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO level relates to the ability to donate an electron (p-type character), while the LUMO level relates to the ability to accept an electron (n-type character). growingscience.com
The difference between the HOMO and LUMO energies defines the energy band gap (Eg), a critical parameter that determines the material's optical and electronic properties. scispace.comresearchgate.net For this compound, the electron-donating nature of the alkoxy group is expected to raise the HOMO energy level compared to unsubstituted thiophene, leading to a smaller band gap. researchgate.net
In the polymer, the band gap is significantly lower than in the monomer due to the extended π-conjugation along the backbone. researchgate.netmdpi.com DFT calculations on oligomers of increasing length show that the HOMO-LUMO gap decreases and converges towards a value for the infinite polymer. researchgate.net These theoretical calculations are in good agreement with experimental observations from techniques like cyclic voltammetry. scispace.com
Table 2: Representative DFT-Calculated Electronic Properties of Thiophene Derivatives Note: Values are illustrative and depend on the specific functional, basis set, and molecular structure (monomer vs. polymer). researchgate.nete3s-conferences.orgresearchgate.net
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (Eg) (eV) |
| Thiophene (monomer) | -6.5 to -6.9 | -0.3 to -0.7 | ~6.2 |
| Oligothiophene (e.g., 5 units) | -5.1 to -5.5 | -2.5 to -2.9 | ~2.6 |
| Poly(3-alkylthiophene) | -4.8 to -5.2 | -2.8 to -3.2 | ~2.0 |
DFT calculations can predict spectroscopic properties, which are essential for material characterization.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies help in the interpretation of experimental Infrared (IR) and Raman spectra. iosrjournals.org By calculating the normal modes of vibration, specific peaks in the spectra can be assigned to particular molecular motions, such as C=C stretching in the thiophene ring, C-S stretching, and C-H bending modes of the hexadecyl chain. globalresearchonline.net These calculations are often performed on the optimized geometry, and the calculated frequencies may be scaled by an empirical factor to better match experimental data. iosrjournals.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). jchps.comnih.gov The calculations yield the excitation energies and oscillator strengths of electronic transitions. For this compound and its polymer, the lowest energy absorption peak, corresponding to the HOMO-LUMO transition (π-π* transition), is of primary interest. e3s-conferences.org TD-DFT can predict the maximum absorption wavelength (λmax), providing insights into the material's color and its ability to absorb light in the solar spectrum. nih.govresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for understanding intermolecular interactions and reactive sites. The map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net
For this compound, an MEP map would show a negative potential (red/yellow) around the sulfur and oxygen atoms due to their lone pairs of electrons, as well as over the π-system of the thiophene ring. researchgate.netresearchgate.net The hydrogen atoms of the alkyl chain would exhibit a positive potential (blue). These maps are useful for predicting how the molecules will interact with each other in the solid state (supramolecular packing) and with other species. libretexts.org
Ab Initio and Semi-Empirical Quantum Chemical Calculations
While DFT is widely used, other quantum chemical methods also play a role.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation from first principles without relying on empirical parameters. nih.govresearchgate.net They can offer higher accuracy than DFT for certain properties, especially for smaller molecules, but are significantly more computationally expensive. nih.govresearcher.life For a molecule as large as this compound, high-level ab initio calculations are often limited to the thiophene ring or a simplified monomer to benchmark DFT results. rsc.org
Semi-Empirical Methods: Methods like AM1, PM3, and the more recent PM6 and PM7 are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.comresearchgate.net This makes them much faster than DFT or ab initio methods, allowing for the study of very large systems, such as long polymer chains or large aggregates of molecules. researchgate.net While less accurate in predicting absolute energies, they can be effective for exploring conformational landscapes and modeling large-scale molecular systems. scispace.com
Molecular Dynamics Simulations for Supramolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics, thermodynamics, and conformational changes. For poly(this compound), MD is particularly useful for investigating supramolecular interactions and the self-assembly of polymer chains.
Using a force field (a set of parameters describing the potential energy of the system), MD simulations can model how polymer chains pack in the solid state. The long, flexible hexadecyloxy side chains play a crucial role in this process, influencing the inter-chain distance and the degree of π-stacking between the polythiophene backbones. These simulations can predict morphologies, such as the formation of crystalline lamellae, which are critical for charge transport in electronic devices. MD can also be used to study the interactions of these polymers in solution or at interfaces, which is relevant for processing and device fabrication.
Computational Modeling of Charge Transport Mechanisms
Computational and theoretical studies are pivotal in elucidating the charge transport mechanisms at a molecular level in conjugated polymers. While specific computational modeling studies focused exclusively on this compound and its polymers are not extensively documented in publicly available research, valuable insights can be drawn from theoretical investigations into analogous alkoxy-substituted polythiophene derivatives. These studies provide a foundational understanding of how the introduction of alkoxy side chains, such as the hexadecyloxy group, influences the electronic structure and charge transport properties of the polythiophene backbone.
One pertinent computational study utilized Density Functional Theory (DFT) to investigate the structural, electronic, and charge-transport properties of two regio-regular head-to-tail polythiophene derivatives: poly(3-hexyl-thiophene) (P3HT) and poly(3-oxyhexyl-thiophene) (P3OHT) rsc.org. This research offers a direct comparison between an alkyl and an alkoxy-substituted polythiophene, shedding light on the potential effects of the oxygen atom in the side chain, which is characteristic of this compound.
The charge transport in these materials is typically described by hopping models, where charge carriers (holes in the case of p-type polymers like polythiophenes) jump between localized states. The efficiency of this process is largely governed by the reorganization energy (the energy required to distort the molecular geometry upon charging) and the electronic coupling between adjacent polymer chains or segments.
Detailed research findings from the comparative study on P3HT and P3OHT revealed significant differences in their predicted charge transport characteristics. The hole mobility, a key parameter for charge transport, was evaluated using Marcus theory rsc.org. The results indicated a notably higher theoretical hole mobility for the alkoxy derivative (P3OHT) compared to its alkyl counterpart (P3HT) rsc.org.
The primary factors contributing to this enhanced mobility in the alkoxy-substituted polymer were identified through analysis of the electronic structure. The study examined parameters such as bandwidth, bandgap, and effective mass. The introduction of the oxygen atom in the side chain was found to influence the crystal packing and the electronic structure, leading to more favorable charge transport properties rsc.org.
The following interactive data table summarizes the key computational findings from the aforementioned study, comparing the calculated electronic and charge transport properties of poly(3-hexyl-thiophene) and poly(3-oxyhexyl-thiophene).
| Property | Poly(3-hexyl-thiophene) (P3HT) | Poly(3-oxyhexyl-thiophene) (P3OHT) |
| Theoretical Hole Mobility (cm²/Vs) | 0.15 rsc.org | 0.49 rsc.org |
| Experimental Hole Mobility (cm²/Vs) | 0.10 rsc.org | - |
| Bandwidth (eV) | 0.48 | 0.54 |
| Bandgap (eV) | 1.83 | 1.85 |
Note: The data presented in this table is for poly(3-oxyhexyl-thiophene), a compound analogous to this compound, as specific computational studies on the latter were not found.
These computational results suggest that the presence of an alkoxy side chain can positively impact the charge carrier mobility in polythiophene derivatives. The higher mobility in P3OHT is a compelling illustration of how side-chain engineering can be used to tune the charge transport properties of these materials rsc.org. While a direct extrapolation to the much longer hexadecyloxy chain of this compound must be made with caution, these findings provide a strong theoretical basis for expecting favorable charge transport characteristics in its corresponding polymer. The longer side chain in poly(this compound) would further influence molecular packing and ordering, which are critical factors for efficient charge transport.
Self Assembly and Supramolecular Architectures of 2 Hexadecyloxy Thiophene Derivatives
Principles of Self-Assembly in Alkoxy-Substituted Thiophenes
The self-assembly of alkoxy-substituted thiophenes is governed by the interplay between the π-conjugated thiophene (B33073) rings and the flexible alkoxy side chains. The thiophene core provides a rigid, aromatic segment that promotes ordering through π-π stacking interactions, where the electron clouds of adjacent rings overlap. This interaction is fundamental to the electronic properties of the resulting materials, as it facilitates charge transport along the stacked units.
Formation of Ordered Nanostructures via Non-Covalent Interactions
Non-covalent interactions are the primary driving forces behind the self-organization of 2-(hexadecyloxy)thiophene derivatives into ordered nanostructures. uclouvain.be These weak interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, collectively guide the molecules into thermodynamically stable arrangements. nih.govresearchgate.net The resulting nanostructures, such as 2D crystalline layers and fibers, exhibit long-range order that is essential for their functional properties. researchgate.net The precise control over these interactions allows for the rational design of materials with tailored electronic and optical characteristics. researchgate.net
While this compound itself lacks strong hydrogen bonding donors or acceptors, derivatives functionalized with groups like carboxylic acids or amides can utilize hydrogen bonding to direct their assembly with remarkable precision. chemrxiv.orgacs.org Hydrogen bonds are highly directional and specific, making them a powerful tool for controlling the orientation and connectivity of molecules within a supramolecular structure. nih.govresearchgate.netmdpi.com For instance, thiophene derivatives containing carboxylic acid groups have been shown to form stable, ordered two-dimensional (2D) assemblies on surfaces, where the primary interaction guiding the structure is the hydrogen bonding between the acid moieties. acs.orgnih.gov This interaction can lead to the formation of head-to-head or head-to-tail arrangements, significantly influencing the packing motif and the electronic coupling between adjacent molecules. nih.gov
Scanning Tunneling Microscopy (STM) Studies of 2D Self-Assembled Layers
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the self-assembly of molecules at the sub-nanometer scale, providing direct evidence of the formation of ordered 2D layers on conductive surfaces. nih.govbruker-nano.jpnd.edu For thiophene-based molecules, STM studies at the liquid-solid interface have revealed how molecular structure dictates the 2D crystalline arrangement. nih.govresearchgate.net
In these studies, molecules like this compound derivatives are dissolved in a solvent and deposited onto a highly ordered pyrolytic graphite (B72142) (HOPG) substrate. The molecules spontaneously form a well-ordered monolayer at the interface. STM images show that the thiophene backbones, with their high electron density, appear as bright features, while the insulating alkyl chains appear darker. nih.gov This contrast allows for the direct visualization of the molecular packing. The arrangement is a result of a delicate balance between molecule-substrate interactions and intermolecular forces, including π-π stacking of the thiophene rings and van der Waals interactions between the interdigitated alkyl chains. nih.gov The characteristics of these 2D crystals, such as the unit cell parameters, are highly dependent on the length of the conjugated backbone and the nature of any functional groups. nih.govnih.gov
Liquid Crystalline Phases and Mesomorphic Behavior of Derivatives
The incorporation of a rigid thiophene core and a flexible long alkyl chain in molecules like this compound makes them candidates for forming liquid crystalline phases. organic-chemistry.org Liquid crystals, or mesophases, are states of matter that exhibit properties intermediate between those of conventional liquids and solid crystals. The mesomorphic behavior of thiophene derivatives is highly sensitive to molecular structure. mdpi.com
Derivatives designed with a specific molecular geometry, often rod-like, can exhibit thermotropic liquid crystallinity, where phase transitions are induced by temperature changes. tandfonline.com Upon heating, these materials may transition from a crystalline solid to various smectic (layered) or nematic (oriented) phases before becoming an isotropic liquid. For example, novel ferroelectric liquid crystals containing an alkoxythiophene unit have been synthesized, demonstrating the potential for these materials in advanced display technologies. organic-chemistry.orgtandfonline.comtandfonline.com The introduction of different functional groups or linking moieties can significantly alter the transition temperatures and the type of mesophases observed. rsc.org
Below is a table summarizing the mesomorphic behavior of a representative alkoxythiophene-containing liquid crystal derivative, illustrating the different phases and their transition temperatures.
| Compound | Transition | Temperature (°C) |
| Thiophene Derivative 7 ¹ | Crystal (Cr) → Smectic C* (SmC) | 88 |
| Smectic C (SmC) → Smectic A (SmA) | 102 | |
| Smectic A (SmA) → Isotropic (Iso) | 114 | |
| Analogous Phenyl Derivative 9 ¹ | Crystal (Cr) → Smectic C (SmC) | 110 |
| Smectic C (SmC) → Smectic A (SmA) | 124 | |
| Smectic A (SmA) → Isotropic (Iso) | 134 | |
| Analogous Dithienyl Derivative AS620 (8) ¹ | Crystal (Cr) → Smectic C (SmC) | 108 |
| Smectic C (SmC*) → Smectic A (SmA) | 148 | |
| Smectic A (SmA) → Isotropic (Iso) | 165 |
¹Data adapted from Herbert, M. R., et al. (2001). Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. The table compares a ferroelectric alkoxythiophene liquid crystal with its phenyl and dithienyl analogs, showing how the thiophene unit tends to lower melting points compared to its phenyl counterpart, potentially due to the ring's angular nature disrupting molecular packing. tandfonline.com
Structure Property Relationships in 2 Hexadecyloxy Thiophene Based Materials
Influence of Hexadecyloxy Side Chain on Polymer Conformation and Ordering
The hexadecyloxy (-OC16H33) side chain attached to the thiophene (B33073) ring is a defining feature that profoundly influences the physical properties of the resulting polymers. Its primary roles are to ensure solubility in common organic solvents, which is crucial for solution-based processing, and to mediate the self-assembly and ordering of the polymer chains in the solid state.
The considerable length of the hexadecyloxy group promotes the formation of a lamellar, semi-crystalline structure. In this arrangement, the rigid polythiophene backbones form planes of π-stacked chains, which are the pathways for charge transport. These conductive planes are separated by insulating layers composed of the interdigitated hexadecyloxy side chains. This self-assembly is driven by micro-phase separation between the conjugated aromatic backbones and the aliphatic side chains. Molecular dynamics simulations and X-ray diffraction studies on similar alkoxy-substituted polythiophenes show that these side chains tend to adopt a straight, interdigitating configuration, leading to a well-ordered "tilted stack" packing motif. arxiv.orgelsevierpure.comnih.gov
The presence of the oxygen atom directly attached to the thiophene ring, as opposed to an alkyl chain, has specific conformational effects. The oxygen atom's van der Waals radius is smaller than that of a methylene (B1212753) (CH2) group, which can reduce steric hindrance between adjacent monomer units. acs.org This, in combination with potential noncovalent O···S interactions, can encourage a more planar conformation of the polythiophene backbone. acs.org A planar backbone is essential for maximizing the overlap of π-orbitals along the chain, thereby enhancing electronic delocalization. However, the flexibility of the long aliphatic portion of the side chain can also introduce conformational disorder, and achieving a high degree of crystallinity often requires thermal annealing or other processing techniques.
Correlating Molecular Architecture with Electronic and Optical Response
The electronic and optical properties of 2-(Hexadecyloxy)thiophene-based materials are a direct consequence of the molecular and solid-state structure established by the side chains. The arrangement of the polymer backbones, as dictated by side-chain packing, governs the extent of π-conjugation, which in turn determines the material's energy levels and how it interacts with light.
A key parameter is the electronic band gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In polymers with well-ordered, planar backbones, the extensive delocalization of π-electrons leads to a raising of the HOMO level and a lowering of the LUMO level, resulting in a smaller band gap. cmu.edu This is reflected in the material's absorption spectrum; a smaller band gap corresponds to the absorption of lower-energy (longer wavelength) photons, causing a red-shift in the absorption maximum (λ_max). acs.org
The introduction of an electron-donating alkoxy group, such as hexadecyloxy, directly influences the electronic structure. The oxygen atom donates electron density to the thiophene ring, which raises the HOMO energy level of the polymer compared to an analogous alkyl-substituted polythiophene. nih.govresearchgate.net This modification makes the polymer easier to oxidize (a lower oxidation potential) and can be used to tune the energy level alignment in multilayer electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net While the HOMO level is significantly affected, the LUMO level is often less influenced by the nature of the side chain. researchgate.net
The aggregation of polymer chains, facilitated by side-chain ordering, also has a distinct optical signature. In solution, the polymer may exist as disordered, coiled chains with a characteristic absorption spectrum. In the solid state, or in poor solvents where aggregation occurs, the formation of ordered π-stacks leads to the appearance of new, red-shifted absorption peaks (vibronic structures), indicating a more ordered, planar conformation and strong inter-chain electronic interactions. researchgate.net
Impact of Regioregularity on Charge Transport and Material Performance
Regioregularity refers to the specific orientation of substituted monomers within the polymer chain. For a monomer like this compound, polymerization can lead to three different types of couplings between adjacent rings: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). cmu.edu The percentage of HT couplings defines the polymer's regioregularity, and this parameter is one of the most critical factors influencing material performance.
High regioregularity (typically >95% HT) is essential for achieving high charge carrier mobility. acs.orgfigshare.com In a highly regioregular polymer, the side chains are arranged uniformly on one side of the polymer backbone. This minimizes steric hindrance between adjacent rings, allowing the backbone to adopt a highly planar, rigid-rod conformation. cmu.edu This planarity facilitates the formation of well-ordered, two-dimensional lamellar structures with close π-π stacking distances between polymer chains (typically in the range of 3.5-4.0 Å). figshare.com These ordered domains are crucial for efficient charge transport, as charges can "hop" between adjacent, closely packed chains.
Conversely, regio-irregular polymers contain a random mix of HH, TT, and HT couplings. The HH couplings, in particular, introduce significant steric clash between the bulky hexadecyloxy side chains, forcing the thiophene rings to twist out of plane. cmu.edu This twisting disrupts the π-conjugation along the backbone, increases the band gap, and severely hinders the polymer's ability to self-assemble into ordered, crystalline structures. cmu.edu As a result, charge transport is severely impeded, and the material's performance in electronic devices is poor. Studies on the closely related poly(3-hexylthiophene) (P3HT) have shown that increasing regioregularity from 93% to over 96% can increase charge mobility by a factor of four. researchgate.netacs.orgfigshare.com This dramatic improvement is attributed to increased structural coherence and a reduction in defect sites along the polymer chains. acs.org
| Property | High Regioregularity (>95% HT) | Low Regioregularity (<90% HT) |
|---|---|---|
| Backbone Conformation | Planar, rigid-rod | Twisted, coiled |
| Solid-State Packing | Highly crystalline, lamellar sheets | Amorphous, disordered |
| π-π Stacking Distance | Short (efficient inter-chain hopping) | Large / Inconsistent |
| Optical Band Gap | Lower | Higher |
| Charge Carrier Mobility | High (e.g., 10-2 - 10-1 cm2 V-1 s-1) | Low (e.g., < 10-4 cm2 V-1 s-1) |
Tailoring Material Characteristics through Synthetic Modifications
The properties of materials based on this compound are not fixed but can be precisely tuned through a variety of synthetic strategies. These modifications allow chemists to rationally design polymers with optimized characteristics for specific applications.
One of the most direct methods is side-chain engineering . While the hexadecyloxy chain provides good solubility and ordering, its length and structure can be varied.
Chain Length: Systematically changing the length of the alkoxy chain (e.g., from octyloxy to hexadecyloxy) can alter the melting temperature and the degree of crystallinity. Shorter chains may lead to less soluble but potentially more crystalline materials, while excessively long chains can dilute the concentration of the conjugated backbone, potentially reducing conductivity. nih.gov
Branching: Introducing branching points into the side chain can disrupt crystallization, leading to more amorphous materials with potentially improved mechanical flexibility.
Functionalization: Incorporating polar groups, such as oligo(ethylene glycol) moieties, into the side chain can change the polymer's solubility from organic solvents to more polar ones and is a key strategy for developing materials for bioelectronic applications that operate in aqueous environments. elsevierpure.comnih.gov
Another powerful tool is copolymerization . Instead of a homopolymer of this compound, this monomer can be copolymerized with other thiophene derivatives or different aromatic units. This approach is widely used to tune the electronic properties of the final material. For instance, copolymerizing with an electron-deficient (acceptor) monomer creates a "donor-acceptor" copolymer. This intramolecular charge transfer lowers the polymer's band gap, allowing it to absorb a broader range of the solar spectrum, which is highly desirable for OPV applications. researchgate.net The choice of comonomer allows for precise control over the HOMO and LUMO energy levels of the resulting copolymer. researchgate.net
Applications of 2 Hexadecyloxy Thiophene Based Materials in Organic Electronics and Advanced Devices
Organic Field-Effect Transistors (OFETs)
Materials based on 2-(Hexadecyloxy)thiophene are emerging as promising semiconductors for the active layer in organic field-effect transistors (OFETs). The long alkoxy side chain plays a crucial role in the processability and charge transport properties of these materials, making them suitable for solution-based fabrication techniques.
Active Layer Design and Fabrication
The design and fabrication of the active layer are critical for the performance of an OFET. For polymers derived from this compound, such as poly(3-hexadecyloxythiophene) (P3HDT), the long hexadecyloxy side chain significantly enhances solubility in common organic solvents. This allows for the deposition of uniform, high-quality thin films over large areas using cost-effective techniques like spin-coating and printing.
The morphology of the active layer, including the orientation and packing of the polymer chains, is heavily influenced by the side chain. The hexadecyloxy group can promote self-assembly into ordered structures, which is essential for efficient charge transport. The fabrication process, including the choice of solvent, deposition speed, and post-deposition treatments like thermal annealing, can be optimized to control the molecular ordering and crystallinity of the P3HDT film. A well-ordered, crystalline film with a high degree of π-π stacking between the thiophene (B33073) backbones provides efficient pathways for charge carriers to move, thereby improving the transistor's performance.
Charge Carrier Mobility Enhancement
Charge carrier mobility is a key performance metric for OFETs, and it is directly related to the molecular structure and solid-state packing of the semiconductor. In poly(3-alkoxythiophenes), the length of the alkoxy side chain has a significant impact on mobility. While longer side chains, such as the hexadecyloxy group in P3HDT, improve solubility, they can also increase the distance between the polymer backbones, potentially hindering intermolecular charge hopping.
However, research on related poly(3-alkylthiophenes) has shown that the side chains can also influence the degree of crystallinity and the orientation of the polymer chains relative to the substrate. An optimal side-chain length can lead to a more ordered lamellar structure with favorable π-stacking, which enhances charge transport along the polymer backbone and between adjacent chains. For P3HDT, the long, flexible hexadecyloxy chains can interdigitate, promoting a more ordered packing of the conjugated backbones and thereby enhancing charge carrier mobility. The precise control over the regioregularity of the polymer during synthesis is also crucial, as a higher head-to-tail coupling ratio leads to a more planar backbone and improved mobility.
While specific data for P3HDT is limited, studies on poly(3-alkylthiophenes) with varying side-chain lengths provide valuable insights.
| Polymer | Side-Chain Length | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Poly(3-butylthiophene) (P3BT) | C4 | ~0.1 | >106 |
| Poly(3-hexylthiophene) (P3HT) | C6 | ~0.01 - 0.1 | >105 |
| Poly(3-dodecylthiophene) (P3DDT) | C12 | ~0.01 | >105 |
This table presents representative data for poly(3-alkylthiophenes) to illustrate the general trend of how side-chain length can influence OFET performance. Specific values for poly(3-hexadecyloxythiophene) may vary.
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic photovoltaics, polymers based on this compound serve as effective electron donor materials in the active layer of bulk heterojunction (BHJ) solar cells. The properties endowed by the hexadecyloxy side chain are instrumental in achieving high power conversion efficiencies.
Donor Material Role in Bulk Heterojunction Devices
In a BHJ solar cell, the active layer consists of an interpenetrating network of an electron donor and an electron acceptor material. Polymers like P3HDT act as the donor, absorbing photons from sunlight to create excitons (bound electron-hole pairs). For efficient power generation, these excitons must diffuse to the donor-acceptor interface and dissociate, with the electron being transferred to the acceptor and the hole remaining in the donor material.
The long hexadecyloxy side chain of P3HDT influences several key aspects of its role as a donor material. Firstly, it ensures good solubility and miscibility with common fullerene-based acceptors like PCBM ( nih.govnih.gov-phenyl-C61-butyric acid methyl ester), which is crucial for forming an optimal BHJ morphology. The morphology of this blend, characterized by the domain sizes and the purity of the donor and acceptor phases, is critical for efficient exciton (B1674681) dissociation and charge transport to the respective electrodes. The side chain's length and flexibility can be leveraged to control the phase separation and crystallinity of the P3HDT:acceptor blend.
Efficiency Optimization through Material Engineering
The power conversion efficiency (PCE) of an OPV device is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). Material engineering of this compound-based polymers offers several avenues for optimizing these parameters.
The electronic properties of the polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by copolymerizing this compound with other monomers. The HOMO level of the donor polymer is a key determinant of the Voc. The absorption spectrum of the polymer can also be broadened to capture more of the solar spectrum, thereby increasing the Jsc.
Below is a table showing typical performance parameters for OPVs based on poly(3-alkylthiophenes) with different side chains, blended with PCBM.
| Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|
| P3HT (Hexyl) | 0.60 | 10.5 | 65 | 4.1 |
| P3OT (Octyl) | 0.58 | 9.8 | 62 | 3.5 |
| P3DDT (Dodecyl) | 0.55 | 8.5 | 58 | 2.7 |
This table illustrates the influence of alkyl side-chain length on the performance of P3AT:PCBM solar cells. Data for P3HDT-based devices would be expected to follow similar trends but with specific values dependent on the optimized device architecture.
Organic Light-Emitting Diodes (OLEDs)
While less common than in OFETs and OPVs, materials derived from this compound also have potential applications in organic light-emitting diodes (OLEDs). Their role in OLEDs is primarily as a component in the hole transport layer (HTL) or as part of the emissive layer (EML).
When used in the HTL, the function of a this compound-based polymer is to facilitate the injection of holes from the anode and their transport to the emissive layer. The long alkoxy side chains can influence the morphology and energy levels of the HTL, which in turn affects the hole injection barrier and mobility. A well-matched HOMO level with the anode's work function and the EML's HOMO level is crucial for efficient device operation.
In the emissive layer, this compound can be copolymerized with other monomers to create light-emitting polymers. The hexadecyloxy side chains can improve the processability of the emissive polymer and also influence its photoluminescent properties by affecting the interchain interactions and the polymer's conformation. The long side chains can help to prevent aggregation-induced quenching of the emission, leading to higher quantum efficiencies. The specific color of the emitted light can be tuned by modifying the chemical structure of the polymer backbone.
Electroluminescent Properties and Device Performance
Materials based on this compound are part of the broader polythiophene family, which has been investigated for its light-emitting properties in organic electronic devices. While less common than other polymers like poly(p-phenylene vinylene) (PPV) or polyfluorenes (PFs) for light-emitting applications, polythiophenes (PTs) offer unique advantages, such as the ability to produce red electroluminescence, a color that is often challenging to achieve with other conjugated polymers. pkusz.edu.cn The electroluminescent performance of devices using thiophene-based materials is highly dependent on the molecular structure, regioregularity, and the architecture of the device itself. pkusz.edu.cn
Thieno[3,2-b]thiophene (B52689) (TT), a related fused-thiophene structure, has been a building block for various high-performance organic light-emitting diode (OLED) materials. beilstein-journals.orgbeilstein-archives.org These materials are noted for being electron-rich, flat, and having delocalized electronic systems, which are desirable properties for semiconductor materials in OLEDs. beilstein-journals.org
The performance of an OLED is typically characterized by several key metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). For instance, a donor-π-acceptor type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene core, has been used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This device demonstrated promising performance metrics, highlighting the potential of thiophene derivatives in electroluminescent applications. beilstein-journals.orgbeilstein-archives.org
The following table summarizes the performance of a solution-processed OLED utilizing the thienothiophene-based emitter DMB-TT-TPA. beilstein-journals.orgbeilstein-archives.org
| Performance Metric | Value |
| Turn-on Voltage | 2.9 V |
| Maximum Luminance | 752 cd/m² |
| Maximum Current Efficiency | 10.6 cd/A |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum External Quantum Efficiency (EQE) | 4.61% |
| Emission Wavelength (λEL) | 512 nm |
| CIE Coordinates | (0.16, 0.51) |
Similarly, white organic light-emitting devices (WOLEDs) that combine different types of emitters, including phosphorescent materials, have shown high brightness and efficiency. One such device achieved a maximum brightness greater than 10,000 cd/m² and an external quantum efficiency exceeding 12%. scispace.com While not directly incorporating this compound, these results showcase the high-performance levels attainable with organic materials in sophisticated device structures. scispace.com
Sensors and Actuators
Thiophene-based materials are versatile components in the development of advanced sensors and actuators due to their unique electronic and structural properties. The incorporation of a thiophene ring into molecular structures can impart selectivity for specific analytes, such as metal ions. For example, molecular sensors containing pyridine (B92270) and thiophene groups have demonstrated good selectivity for mercury(II) ions, providing both a ratiometric absorption and a fluorescent response upon binding. pdx.edu The functionalization of the thiophene ring itself with electron-donating groups can further increase the association constant for the target ion while maintaining selectivity. pdx.edu
In the realm of gas sensing, polythiophenes have been explored for the detection of various vapors. Copolymers with specific side chains, such as those containing oxygenated functionalities, have shown enhanced responses to gases like nitrogen dioxide (NO2), ammonia (B1221849) (NH3), and acetone (B3395972) when used as the active layer in organic field-effect transistor (OFET) sensors. researchgate.net The interaction between the analyte gas and the polymer film modulates the charge transport properties of the semiconductor, leading to a detectable change in the transistor's current.
The general field of sensors and actuators also includes devices for haptic interfaces, which provide tactile feedback. rsc.org These systems rely on materials that can convert signals between different energy domains (e.g., electrical, mechanical, magnetic). rsc.org While research in this specific area often focuses on magnetic or piezoelectric materials, the inherent properties of conducting polymers like polythiophenes make them potential candidates for flexible and wearable sensing platforms that form a crucial part of modern haptic systems. rsc.orgresearchgate.net
Thermoelectric Devices
Materials derived from this compound belong to the class of conducting polymers, which are being investigated for thermoelectric applications. These devices can convert waste heat directly into useful electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, zT, which is defined as zT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. northwestern.edu
Poly(3-alkylthiophene)s, which are structurally analogous to polymers of this compound, have been a focus of thermoelectric research. Poly(3-hexylthiophene) (P3HT), in particular, is noted for its solution processability, stability, and high charge carrier mobility. researchgate.net However, its intrinsically low electrical conductivity has been a limiting factor. researchgate.net Doping is a common strategy to enhance the electrical conductivity and, consequently, the thermoelectric power factor (S²σ). researchgate.netscienceopen.com
Research on doped P3HT films has shown how molecular weight (MW) influences thermoelectric properties. In one study, P3HT films with varying molecular weights were doped with lithium bis(trifluoromethane sulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (TBP). researchgate.net The electrical conductivity was found to increase with MW up to a certain point, while the Seebeck coefficient decreased. researchgate.net This trade-off resulted in an optimal power factor for a specific molecular weight. researchgate.net
The table below presents the thermoelectric properties for a P3HT film with a molecular weight of 77 kDa at a temperature of 333 K. researchgate.net
| Property | Value |
| Molecular Weight (MW) | 77 kDa |
| Temperature | 333 K |
| Electrical Conductivity (σ) | 65.5 S/m |
| Seebeck Coefficient (S) | 169 µV/K |
| Power Factor (S²σ) | 1.87 µW/mK² |
Another key advantage of polymer-based thermoelectrics is their inherently low thermal conductivity, typically around 0.2–0.25 W/m·K for materials like PEDOT:Tos, which helps in achieving a higher zT value. scienceopen.com The combination of printability, flexibility, and low thermal conductivity makes polymers based on thiophene derivatives promising for low-temperature waste heat harvesting applications. researchgate.netscienceopen.com
Bioelectronics (Focus on materials aspect, not biological application directly related to drug use)
Thiophene-based polymers are increasingly important in the field of bioelectronics, which aims to interface electronic devices with biological systems. nih.govnih.gov The key material requirements for such applications include biocompatibility, stability in aqueous environments, and efficient ionic and electronic transport. The long alkoxy side chain of this compound can enhance the solubility and processability of the corresponding polymer, while also potentially influencing its interaction with biological media.
A significant application of these materials is in Organic Electrochemical Transistors (OECTs), which are highly sensitive biosensors. The performance of OECTs relies on materials that exhibit mixed ionic-electronic conduction. Polythiophene derivatives with hydrophilic side chains, such as oligo(ethylene glycol), have been shown to facilitate ion transport and penetration into the polymer film, which is crucial for the device's operation. sigmaaldrich.com
For example, a polymer incorporating a thieno[3,2-b]thiophene backbone and glycolated bithiophene side chains, p(g2T-TT), operates in accumulation mode, allowing it to be effectively switched off. This characteristic enables its use in low-power biosensors operating in the subthreshold regime. sigmaaldrich.com OECTs based on this material have demonstrated high voltage gain and have been used to measure EEG signals with a signal strength two orders of magnitude higher than conventional medical electrodes. sigmaaldrich.com The ability to operate at low power is critical for implantable devices. sigmaaldrich.com The design of the polymer side chains is instrumental in achieving these advantageous properties. sigmaaldrich.com
Emerging Applications in Flexible and Wearable Electronics
The inherent properties of polymers derived from this compound, such as processability and the potential for flexibility, make them suitable candidates for the rapidly growing field of flexible and wearable electronics. hw.ac.ukscirp.orgsemanticscholar.org These next-generation devices require materials that are lightweight, conformable, and can be fabricated on non-rigid substrates. researchgate.netscirp.org Conducting polymers, including the polythiophene family, fit these criteria well. researchgate.net
Flexible and wearable sensors are a major application area, enabling real-time health monitoring by tracking physiological signals and chemical biomarkers. researchgate.netrsc.org Thiophene-based materials can serve as the active semiconductor in flexible transistors or as the sensing element in chemical sensors designed to detect analytes in sweat or other bodily fluids. rsc.org The long, flexible hexadecyloxy side chain can contribute to the material's ability to form uniform films and withstand mechanical stress, which is essential for wearable applications.
The development of flexible displays and energy storage devices also represents a significant opportunity. scirp.org The electroluminescent properties of thiophene derivatives could be harnessed in flexible OLEDs built on plastic substrates. pkusz.edu.cn Furthermore, the thermoelectric properties of these polymers could be utilized to create flexible thermoelectric generators that harvest body heat to power wearable devices, moving towards self-powered systems. scienceopen.comscirp.org The combination of electronic functionality with mechanical compliance is the key driver for the integration of thiophene-based materials into the next generation of consumer and medical electronic devices. researchgate.netnih.gov
Future Research Directions and Perspectives
The continued exploration of 2-(Hexadecyloxy)thiophene holds significant promise for advancing the field of organic electronics. Future research is anticipated to focus on several key areas, aiming to enhance the material's performance, scalability, and sustainability, while also broadening its applicability through sophisticated material design and integration strategies.
Q & A
Q. What computational tools are effective for predicting the optoelectronic properties of this compound?
- Methodology : Utilize software like Gaussian or ORCA for DFT simulations. Parameterize models using experimental UV-Vis absorption spectra and electrochemical data. Validate predictions against experimental bandgap and charge-carrier mobility measurements .
Literature & Resource Guidance
Q. Which databases provide reliable spectral or thermodynamic data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
